Molecular Weight and Physicochemical Shift Relative to Oxygen Analog
Direct replacement of the oxygen atom in 3-amino-2-butenamide with sulfur to yield the target thioamide causes a significant molecular weight increase and a subtle shift in lipophilicity. The target compound has a molecular weight of 116.18 g/mol, which is 16.06 g/mol heavier than its direct oxygen analog, 3-amino-2-butenamide (100.12 g/mol) . This mass difference is critical for applications where molar mass is a specification, such as in stoichiometric calculations for polymerization or bioconjugation. Furthermore, the predicted LogP for the thioamide is -0.05, indicating slightly higher lipophilicity compared to the amide analog, which can influence chromatographic retention time and biological membrane partitioning .
| Evidence Dimension | Molecular Weight and Predicted LogP |
|---|---|
| Target Compound Data | Molecular Weight: 116.18 g/mol; Predicted ACD/LogP: -0.05 |
| Comparator Or Baseline | 3-Amino-2-butenamide (oxygen analog): Molecular Weight: 100.12 g/mol |
| Quantified Difference | Molecular Weight difference: +16.06 g/mol (14.8% increase). |
| Conditions | Standard molecular formula calculation; ACD/Labs predicted LogP. |
Why This Matters
For procurement, verifying the molecular weight and LogP shift ensures the correct thioamide analog is sourced, preventing stoichiometric errors and unexpected chromatographic behavior in synthesis or purification workflows.
